
2-Phenylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpyrimidine-4-carbonitrile is an aromatic heterocyclic compound with the molecular formula C11H7N3 and a molecular weight of 181.19 g/mol It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidine-4-carbonitrile typically involves the reaction of aniline derivatives with appropriate nitriles under specific conditions. One common method includes the use of boronic acids in the presence of a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF) under an argon atmosphere . The reaction conditions are generally mild, and the yields are high, making this method efficient and practical.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-Phenylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, as an antifungal agent, it targets the enzyme CYP51, inhibiting its activity and thereby disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the accumulation of toxic sterol intermediates, ultimately causing cell death.
Comparison with Similar Compounds
2-Phenylpyrimidine: A closely related compound with similar structural features.
4-Phenylpyrimidine: Another derivative with a phenyl group at a different position.
6-Phenyl-pyrazine-2-carbonitrile: A structurally related compound with a pyrazine ring instead of a pyrimidine ring.
Uniqueness: 2-Phenylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent antifungal agent targeting CYP51 sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H7N3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-phenylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H |
InChI Key |
JGWWBSUUFGBHCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



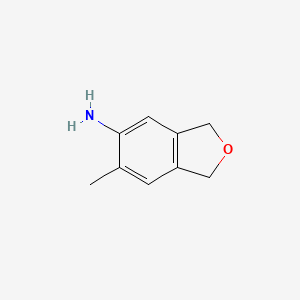
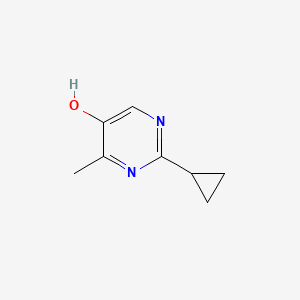

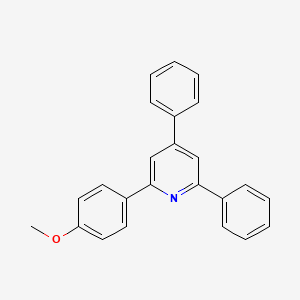
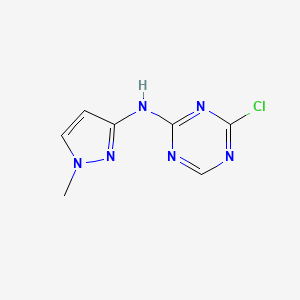
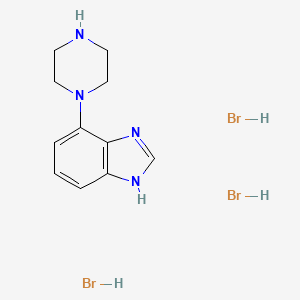
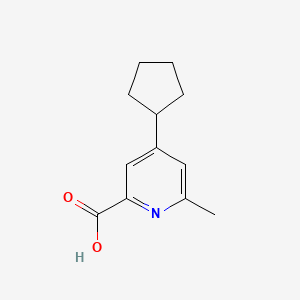
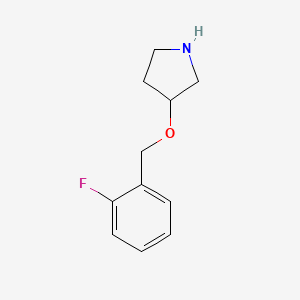
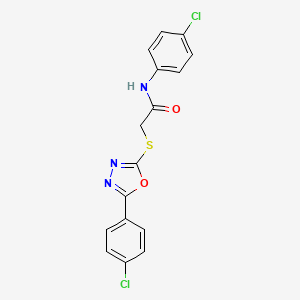
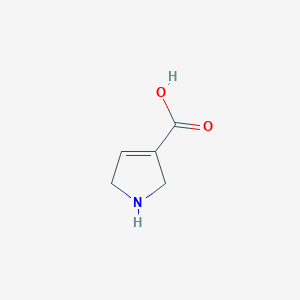
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
